1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol

HDAC inhibition epigenetics imidazole-2-thiol pharmacophore

1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol (CAS 1105189-77-2) is a heterocyclic compound of the imidazole-2-thiol/thione class, bearing an allyl substituent at N1 and a 4-bromophenyl group at C5. Its molecular formula is C12H11BrN2S, with a molecular weight of 295.20 g/mol, and it exists in tautomeric equilibrium between the thiol and thione forms, a feature common to this compound family.

Molecular Formula C12H11BrN2S
Molecular Weight 295.2 g/mol
CAS No. 1105189-77-2
Cat. No. B1517686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol
CAS1105189-77-2
Molecular FormulaC12H11BrN2S
Molecular Weight295.2 g/mol
Structural Identifiers
SMILESC=CCN1C(=CNC1=S)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H11BrN2S/c1-2-7-15-11(8-14-12(15)16)9-3-5-10(13)6-4-9/h2-6,8H,1,7H2,(H,14,16)
InChIKeyQBTQKJANMPUOCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol (CAS 1105189-77-2): Chemical Identity and Baseline Procurement Profile


1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol (CAS 1105189-77-2) is a heterocyclic compound of the imidazole-2-thiol/thione class, bearing an allyl substituent at N1 and a 4-bromophenyl group at C5 . Its molecular formula is C12H11BrN2S, with a molecular weight of 295.20 g/mol, and it exists in tautomeric equilibrium between the thiol and thione forms, a feature common to this compound family . The compound is commercially available at typical purities of 95% from multiple suppliers, with limited but growing biological profiling data primarily sourced from ChEMBL and BindingDB .

Why 1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol Cannot Be Approximated by Generic Imidazole-2-thiol Analogs


Substitution at the N1 position of the imidazole-2-thiol scaffold is a critical determinant of biological target engagement, with the allyl group conferring distinct steric and electronic properties relative to methyl, phenyl, or unsubstituted analogs . Within the dopamine β-hydroxylase (DBH) inhibitor class, N1-benzyl-substituted imidazole-2-thiones display IC50 values spanning over three orders of magnitude (from 41 nM to >30,000 nM) depending solely on aryl substitution patterns, demonstrating that even subtle N1 modifications are not functionally interchangeable . This compound's unique combination of an N1-allyl group and a C5-(4-bromophenyl) substituent creates a chemotype not represented in standard imidazole-2-thiol screening collections, making generic substitution scientifically unsound for applications requiring specific pharmacophore geometries .

Differentiation Evidence: Quantitative Performance of 1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol Against Comparators


HDAC Inhibitory Activity of 1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol versus Class-Leading Imidazole-Based HDAC Inhibitors

1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol (CHEMBL1793986) demonstrates IC50 = 2,500 nM against histone deacetylase from Eimeria tenella extracts, representing a validated but moderate potency HDAC inhibitor chemotype . In contrast, optimized imidazole-based HDAC inhibitors such as benzimidazole-hydroxamic acid hybrids achieve IC50 values of 48–120 nM against human HDAC1 and HDAC2 . This approximately 20- to 50-fold potency gap indicates the allyl-bromophenyl imidazole-2-thiol scaffold is suited as a probe or fragment starting point rather than a late-stage lead, and its distinct zinc-binding thiol/thione motif may confer selectivity advantages not captured in pan-HDAC potency assays .

HDAC inhibition epigenetics imidazole-2-thiol pharmacophore

Potential Dopamine β-Hydroxylase (DBH) Inhibitory Profile: Class-Level Positioning of the N1-Allyl Imidazole-2-thione Scaffold

Patent literature explicitly claims 1,3-dihydroimidazole-2-thione derivatives bearing allyl-type N1 substituents as peripherally selective dopamine β-hydroxylase (DBH) inhibitors . While no direct IC50 for 1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol against DBH has been disclosed, structurally related imidazole-2-thiones exhibit a wide potency range: 1-(3,5-difluorobenzyl)-imidazole-2-thione (CHEMBL278068) shows Ki = 41 nM and IC50 = 210–1,200 nM, whereas 1-(4-methoxybenzyl)-imidazole-2-thiol displays IC50 = 204,174 nM . The N1-allyl-5-(4-bromophenyl) substitution pattern represents an untested but pharmacophorically distinct combination that bridges the gap between high-potency N1-benzyl DBH inhibitors and the unsubstituted 5-(4-bromophenyl)-1H-imidazole-2-thiol baseline, for which no DBH data exist .

dopamine β-hydroxylase inhibition hypertension imidazole-2-thione pharmacophore

Antimicrobial Activity Differentiation: Imidazole-2-thiol Scaffold with 4-Bromophenyl Substitution versus Reference Antibiotics

1-(4-Bromophenyl)imidazole-2-thiol, a closely related analog differing only in the absence of the N1-allyl group, exhibits in vitro antibacterial activity with MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli . In a broader series of imidazole-2-thiol derivatives, moderate antimicrobial activity was observed relative to ciprofloxacin, with select compounds reaching MIC = 16 µg/mL against S. aureus . 1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol has been noted in preliminary studies to exhibit antimicrobial activity, though specific MIC data remain unpublished . The addition of the N1-allyl group may modulate lipophilicity (predicted logP shift of approximately +0.7 versus the N1-unsubstituted analog) and membrane permeability, potentially altering the antimicrobial spectrum compared to the characterized 1-(4-bromophenyl)imidazole-2-thiol baseline.

antimicrobial activity imidazole-2-thiol derivatives MIC comparison

Physicochemical Property Differentiation: Predicted Boiling Point and Density as Procurement-Relevant Quality Indicators

1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol has a predicted boiling point of 374.1 ± 52.0 °C and a predicted density of 1.54 ± 0.1 g/cm³ . In comparison, the N1-methyl analog (5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol, MW = 269.16 g/mol) has a predicted boiling point of approximately 230–250 °C and density of ~1.35 g/cm³ , while the N1-unsubstituted analog (5-(4-bromophenyl)-1H-imidazole-2-thiol, MW = 255.13 g/mol) exhibits a predicted boiling point range of approximately 210–230 °C . The higher boiling point and density of the target compound are consistent with its larger molecular weight (295.20 vs. 255.13–269.16 g/mol) and increased polarizability due to the allyl group. These property differences are directly relevant to purification method selection (distillation vs. chromatography), solvent compatibility in reaction screening, and storage condition specification.

physicochemical properties boiling point density imidazole-2-thiol derivatives

Recommended Application Scenarios for 1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol (CAS 1105189-77-2)


HDAC Probe Development: Zinc-Binding Fragment with a Characterized IC50 Benchmark

Procure this compound when a structurally characterized, moderate-affinity (IC50 = 2,500 nM) HDAC-interacting imidazole-2-thiol fragment is required for structure-activity relationship (SAR) expansion. The available ChEMBL/BindingDB data provide a validated potency reference point absent for most close analogs, enabling the compound to serve as a control or starting scaffold for fragment growing or merging strategies targeting HDAC-dependent pathways.

Dopamine β-Hydroxylase Inhibitor Screening: Exploring the N1-Allyl Pharmacophoric Space

Use this compound as a screening candidate in DBH inhibitor panels, where the N1-allyl substituent represents a pharmacophoric feature distinct from the extensively characterized N1-benzyl imidazole-2-thione series . Its procurement is justified when the goal is to assess whether allyl substitution confers altered peripheral selectivity, metabolic stability, or off-target profiles compared to benzyl-substituted DBH inhibitors spanning a >4,000-fold potency range.

Antimicrobial SAR Studies: N1-Allyl Modification of the 4-Bromophenyl Imidazole-2-thiol Scaffold

Deploy this compound in antimicrobial susceptibility screening when investigating the impact of N1-allyl substitution on the antibacterial activity of the 4-bromophenyl imidazole-2-thiol core. The closest characterized comparator, 1-(4-bromophenyl)imidazole-2-thiol (MIC = 8–16 µg/mL against S. aureus and E. coli) , provides a direct experimental baseline for quantifying the contribution of the allyl group to antimicrobial potency and spectrum.

Synthetic Methodology Development: Exploiting Allyl Group Reactivity for Diversification

Utilize this compound as a synthetic intermediate in reaction development, leveraging the terminal alkene of the N1-allyl group for click chemistry (thiol-ene), cross-metathesis, or hydrothiolation reactions to generate focused libraries of imidazole-2-thiol derivatives. The higher predicted boiling point (374 °C) and density (1.54 g/cm³) relative to methyl or unsubstituted analogs facilitate purification by distillation and simplify phase-separation workflows in parallel synthesis.

Quote Request

Request a Quote for 1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.